6-Chloro-3-cyclohexyloxy-pyridine
Description
6-Chloro-3-cyclohexyloxy-pyridine is a pyridine derivative featuring a chlorine atom at the 6-position and a cyclohexyloxy group at the 3-position. The cyclohexyloxy group introduces steric bulk and lipophilicity, distinguishing it from smaller substituents like methoxy or hydroxyl groups.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-5-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14ClNO/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
RNSQSSKTWVCALU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features and inferred properties of 6-Chloro-3-cyclohexyloxy-pyridine with analogs from the evidence:
Key Observations:
- Lipophilicity : The cyclohexyloxy group in this compound likely enhances lipophilicity compared to methoxy or hydroxy analogs, influencing membrane permeability in biological systems .
- Steric Effects : The bulky cyclohexyl group may reduce reactivity in substitution reactions compared to smaller substituents (e.g., methoxy in 2-Chloro-6-methoxypyridine derivatives) .
- Toxicity : Unlike Cetylpyridinium Chloride (a surfactant with documented toxicity ), the cyclohexyloxy group may reduce acute toxicity but requires empirical validation.
Reactivity and Stability
- This is consistent with trends observed in 6-Chloro-4-hydroxypyrimidine, where the Cl atom stabilizes negative charge .
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